3-Oxo-4-phenoxy-butyric acid methyl ester
Description
Significance of β-Keto Esters in Contemporary Organic Chemistry
β-Keto esters are a class of organic compounds characterized by a ketone functional group located on the beta-carbon relative to an ester group. This unique arrangement confers a remarkable versatility that has cemented their status as indispensable intermediates in organic synthesis. The primary reason for their utility lies in the acidity of the α-protons (the protons on the carbon situated between the two carbonyl groups). These protons can be easily removed by a base to form a resonance-stabilized enolate ion.
This enolate is a potent nucleophile, capable of participating in a wide array of carbon-carbon bond-forming reactions, which are the cornerstone of building complex molecular skeletons. Key reactions involving β-keto esters include:
Alkylation: The enolate can be alkylated by reacting with alkyl halides, allowing for the introduction of diverse side chains.
Acylation: Reaction with acyl chlorides or anhydrides adds an additional keto group, leading to more complex diketo compounds.
Condensation Reactions: They are classic substrates in reactions like the Claisen condensation for the synthesis of larger molecules.
Decarboxylation: Substituted β-keto esters can be hydrolyzed and subsequently heated to undergo decarboxylation (loss of CO2), a process that cleanly yields ketones. This is a cornerstone of the "acetoacetic ester synthesis," a classic method for preparing substituted ketones.
Because of this adaptable reactivity, β-keto esters are fundamental starting materials in the synthesis of pharmaceuticals, natural products, and polymers.
Contextualization of Phenoxy-Substituted Butyric Acid Methyl Esters in Chemical Research
The presence of a phenoxy group (a phenyl group linked via an ether oxygen) within a molecule introduces specific properties that are highly valued in various fields of chemical research. The phenoxy moiety can influence a molecule's conformational rigidity, lipophilicity, and electronic properties. In medicinal chemistry, it is a common feature in many bioactive compounds and drugs, where it can participate in crucial binding interactions with biological targets such as enzymes and receptors.
Butyric acid and its esters, on the other hand, are important in their own right. They are used as precursors in the chemical industry for the synthesis of polymers, plasticizers, and flavoring agents. nih.govosti.gov Derivatives of butyric acid have shown promise in pharmaceutical applications, including as prodrugs for cancer therapy. nih.govkoreascience.kr
When combined, the phenoxy-substituted butyric acid methyl ester framework represents a scaffold that could be explored for:
Pharmaceutical Development: Serving as an intermediate for creating drugs where the phenoxy group is essential for biological activity.
Agrochemicals: Acting as a building block for new herbicides and fungicides, a known application for related oxo-butyric acid esters. chemimpex.com
Materials Science: Incorporation into polymer chains to enhance properties like thermal stability or to introduce specific functionalities. chemimpex.com
Overview of Research Trajectories and Academic Relevance of 3-Oxo-4-phenoxy-butyric Acid Methyl Ester
Direct academic studies and detailed research findings for this compound are limited. However, its academic relevance and potential research directions can be effectively inferred by examining its close structural analogue, 3-Oxo-4-phenyl-butyric acid methyl ester . This well-documented compound is frequently used as a pharmaceutical intermediate and a versatile reagent in organic synthesis. guidechem.comresearchgate.net
Research on the phenyl analogue has shown its utility as a precursor in the synthesis of more complex molecules. guidechem.comchemicalbook.com It is reasonable to project that this compound would be a target of similar research trajectories. The key difference—the ether linkage—could be exploited to modulate the molecule's properties. For instance, the oxygen atom could alter receptor binding affinity in a pharmaceutical context or change the solubility and reactivity of the compound.
The primary academic relevance of this compound lies in its potential as a specialized building block. Future research would likely focus on:
Development of Novel Synthetic Routes: Establishing efficient methods to synthesize the compound.
Exploratory Synthesis: Using it as a starting material to build libraries of novel compounds for screening in drug discovery programs.
Comparative Studies: Investigating the differences in reactivity and biological activity between the phenoxy- and phenyl-substituted analogues to better understand structure-activity relationships.
Given the established importance of both β-keto esters and phenoxy-containing molecules, this compound remains a compound of high potential interest for future synthetic and medicinal chemistry research.
Data and Properties of a Close Structural Analogue
Table 1: Physical and Chemical Properties of 3-Oxo-4-phenyl-butyric acid methyl ester
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol nih.gov |
| Appearance | White to almost white clear liquid/colorless oil guidechem.comchemicalbook.com |
| pKa (Predicted) | 10.47 ± 0.46 guidechem.com |
Table 2: Spectroscopic Data for 3-Oxo-4-phenyl-butyric acid methyl ester
| Spectroscopy Type | Observed Peaks/Signals |
|---|---|
| IR (Infrared) | ~2953 cm⁻¹ (C-H), ~1745 cm⁻¹ (C=O, ester), ~1715 cm⁻¹ (C=O, ketone) chemicalbook.com |
| ¹H NMR (CDCl₃) | δ ≈ 3.46 (s, 2H), 3.71 (s, 3H), 3.82 (s, 2H), 7.18-7.38 (m, 5H) chemicalbook.com |
| MS (Mass Spec.) | m/z = 192 [M⁺], 91 [PhCH₂]⁺ chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-oxo-4-phenoxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-11(13)7-9(12)8-15-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNXCJAYODJYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)COC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 3 Oxo 4 Phenoxy Butyric Acid Methyl Ester
Classical and Modern Synthetic Routes to β-Keto Esters
The formation of the β-keto ester functional group is a cornerstone of organic synthesis. Two primary disconnection approaches involve either ester condensation reactions or carbon-carbon bond formations via organometallic reagents.
Ester Condensation Reactions and Their Mechanistic Variants
Ester condensation reactions are fundamental for creating the β-keto ester structure through the formation of a new carbon-carbon bond. The Claisen condensation is the most prominent reaction in this class. numberanalytics.commasterorganicchemistry.com It involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. numberanalytics.commasterorganicchemistry.com
The reaction mechanism commences with a strong base, typically a sodium alkoxide like sodium ethoxide, deprotonating the α-carbon of an ester molecule to form a nucleophilic enolate ion. jove.combyjus.com This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. numberanalytics.comjove.com The subsequent collapse of the tetrahedral intermediate eliminates an alkoxide leaving group, yielding the β-keto ester. jove.comlibretexts.org A key requirement for the classic Claisen condensation is that the starting ester must have at least two α-hydrogens, as the final, irreversible step is the deprotonation of the newly formed β-keto ester, which drives the reaction to completion. jove.com
| Step | Description |
| 1. Enolate Formation | A strong base removes an α-proton from the ester, creating a resonance-stabilized enolate. byjus.com |
| 2. Nucleophilic Attack | The enolate acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule to form a tetrahedral intermediate. jove.com |
| 3. Elimination | The intermediate expels an alkoxide ion (the leaving group) to reform the carbonyl and yield the β-keto ester. numberanalytics.com |
| 4. Deprotonation (Driving Force) | The resulting β-keto ester is more acidic than the starting ester or alcohol, and is deprotonated by the alkoxide by-product. This final step drives the equilibrium towards the product. jove.com |
For the synthesis of a specific compound like 3-oxo-4-phenoxy-butyric acid methyl ester, a Crossed Claisen Condensation is necessary. byjus.comlibretexts.org This variant involves two different esters. To achieve a good yield of the desired product and avoid a mixture of all four possible products, one of the esters should not have any α-hydrogens, making it unable to form an enolate and thus acting only as the electrophile. libretexts.org A plausible route to the target compound would involve the reaction of methyl phenoxyacetate (B1228835) with the enolate of methyl acetate.
Reformatsky-Type Reactions and Related Carbon-Carbon Bond Formations
The Reformatsky reaction provides an alternative pathway for carbon-carbon bond formation, typically yielding β-hydroxy esters which can be subsequently oxidized to the target β-keto esters. byjus.comnumberanalytics.com The reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. byjus.comlibretexts.org
The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is formed by the oxidative addition of zinc dust into the carbon-halogen bond of the α-halo ester. libretexts.orgwikipedia.org These zinc enolates are less reactive and more tolerant of other functional groups compared to lithium enolates or Grignard reagents, which prevents side reactions like nucleophilic addition to the ester group. libretexts.orgwikipedia.org The zinc enolate then adds to a carbonyl compound. Subsequent acidic workup yields the β-hydroxy ester. libretexts.org
| Step | Description |
| 1. Organozinc Formation | Zinc metal inserts into the carbon-halogen bond of an α-halo ester to form an organozinc reagent (Reformatsky enolate). libretexts.org |
| 2. Nucleophilic Addition | The organozinc reagent adds to the carbonyl group of an aldehyde or ketone. numberanalytics.com |
| 3. Workup | Acidic workup protonates the alkoxide and removes zinc salts to yield the final β-hydroxy ester. libretexts.org |
To directly synthesize β-keto esters using a Reformatsky-type approach, the zinc enolate can be reacted with an acylating agent, such as an acyl chloride, instead of an aldehyde or ketone. For the target molecule, the zinc enolate of methyl bromoacetate (B1195939) could potentially react with phenoxyacetyl chloride.
Introduction of the Phenoxy Moiety in Butyric Acid Methyl Ester Synthesis
The incorporation of the phenoxy group (-O-Ph) is critical and is achieved by forming an ether linkage. This is most commonly accomplished via nucleophilic substitution reactions.
Strategies for Ether Linkage Formation
The Williamson ether synthesis is the most common and direct strategy for forming the aryl ether linkage present in the target molecule. This method involves the reaction between an alkoxide and a primary alkyl halide. In the context of synthesizing this compound, two main disconnections are possible:
Phenoxide as the Nucleophile: Sodium phenoxide (generated by treating phenol (B47542) with a base like sodium hydroxide) reacts with a methyl butyrate (B1204436) derivative containing a leaving group at the C4 position, such as methyl 4-bromo-3-oxobutyrate.
Butyrate Derivative as the Nucleophile: An enolate or other nucleophilic form of a butyric acid ester reacts with a phenoxy-containing electrophile.
The first approach is generally more straightforward. A related synthesis of 4-(3-methoxy-phenoxy)-butyric acid ethyl ester demonstrates this principle, where 3-methoxyphenol (B1666288) is deprotonated and reacted with ethyl-4-bromobutyrate to form the ether linkage. nih.gov
| Reagent Type | Example | Role |
| Phenol Derivative | Phenol, 3-Methoxyphenol nih.gov | Precursor to the nucleophile |
| Base | Sodium Hydroxide (NaOH), Cesium Carbonate (Cs₂CO₃) nih.gov | Deprotonates the phenol to form the phenoxide |
| Alkyl Electrophile | Methyl 4-halobutyrate, Ethyl 4-bromobutyrate nih.gov | Substrate for nucleophilic attack |
| Solvent | Acetone, nih.gov Acetonitrile | Provides the medium for the reaction |
Nucleophilic Substitution Reactions in Phenoxy Group Incorporation
The formation of the ether bond via the Williamson synthesis is a classic example of a nucleophilic substitution reaction, typically proceeding through an S_N2 mechanism. The phenoxide ion acts as the nucleophile, attacking the electrophilic carbon atom that bears a good leaving group (e.g., bromide, iodide, or tosylate). The efficiency of this reaction is highest with primary alkyl halides, as steric hindrance can lead to competing elimination reactions with secondary and tertiary halides.
Alternatively, the phenoxy group can be introduced via a nucleophilic aromatic substitution (S_NAr) reaction. libretexts.org This would involve an activated aryl halide reacting with a nucleophile derived from the butyric acid ester. researchgate.net For S_NAr to be effective, the aromatic ring must contain strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org This strategy is generally less direct for the synthesis of the unsubstituted phenoxy derivative compared to the Williamson ether synthesis. Recent studies have also explored using phenoxyl radicals as transient, powerful electron-withdrawing groups to facilitate nucleophilic aromatic substitution on less activated halophenols. nih.gov
Asymmetric Synthesis Approaches for Enantiomerically Enriched Analogs of this compound
Achieving stereocontrol is crucial for pharmaceutical and agrochemical applications. Asymmetric synthesis of β-keto esters and their derivatives can provide access to enantiomerically pure or enriched compounds.
One major strategy is the asymmetric alkylation of a pre-existing β-keto ester. This involves deprotonating the β-keto ester to form a prochiral enolate, which is then reacted with an electrophile in the presence of a chiral catalyst, often a chiral palladium complex. acs.org This approach can create a chiral quaternary carbon center if the starting material is already substituted. acs.org
Another powerful approach is the asymmetric reduction of the ketone in the β-keto ester to produce a chiral β-hydroxy ester. This can be achieved using biocatalytic methods or chiral metal complexes. nih.gov Dehydrogenase enzymes, for instance, have been shown to reduce a wide range of ketones and β-keto esters to their corresponding enantiopure secondary alcohols with high selectivity. nih.gov A recently developed method utilizes a ruthenium-catalyzed dynamic kinetic resolution-asymmetric transfer hydrogenation (DKR-ATH) to reduce various β-substituted-α-keto esters with high diastereoselectivity and enantioselectivity. nih.gov
| Asymmetric Strategy | Description | Potential Application to Target Synthesis |
| Catalytic Asymmetric Alkylation | A prochiral enolate of a β-keto ester is alkylated using a chiral catalyst to induce stereoselectivity. acs.org | Introduction of a substituent at the C2 position of this compound with stereocontrol. |
| Enzyme-Catalyzed Reduction | Biocatalysts like dehydrogenases or lipases are used for the stereoselective reduction of the keto group. nih.govresearchgate.net | Reduction of the C3 ketone in the target molecule to form a specific enantiomer of the corresponding β-hydroxy ester analog. |
| Asymmetric Transfer Hydrogenation | A chiral catalyst (e.g., Ru-based) facilitates the stereoselective transfer of hydrogen to the ketone, often involving dynamic kinetic resolution. nih.gov | Highly selective reduction of the ketone to produce enantiomerically enriched β-hydroxy ester analogs. |
These asymmetric methodologies allow for the synthesis of specific stereoisomers, which is often essential for producing biologically active molecules.
Chiral Auxiliaries and Catalytic Methods for Stereoselective Synthesis
Achieving stereocontrol in the synthesis of chiral molecules is a central goal of modern organic chemistry. For a compound like this compound, which contains a prochiral center, establishing a desired stereochemistry can be accomplished using chiral auxiliaries or catalytic asymmetric methods.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of a chiral β-keto ester, a common strategy involves attaching a chiral auxiliary to a precursor, such as phenoxyacetic acid. This chiral precursor can then undergo a diastereoselective reaction, for example, with a malonate half-ester, to construct the β-keto ester backbone.
Several classes of chiral auxiliaries have been developed and are widely used. Evans' oxazolidinones, for instance, are acylated to form N-acyl imides. The enolates of these imides can then react with electrophiles in a highly diastereoselective manner, controlled by the steric hindrance of the auxiliary. wikipedia.org Similarly, pseudoephedrine and the more recent pseudoephenamine can be used to form chiral amides that direct alkylation reactions with high stereocontrol. nih.gov The choice of auxiliary can be critical for achieving high diastereoselectivity in the key bond-forming step.
Catalytic asymmetric synthesis offers an alternative, often more atom-economical, approach. In this methodology, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Methods applicable to the synthesis of chiral this compound could include the asymmetric hydrogenation of a precursor like methyl 3-oxo-4-phenoxy-2-butenoate using a chiral transition-metal catalyst (e.g., based on Ruthenium or Rhodium). Another powerful approach is the catalytic asymmetric addition of a nucleophile, such as the enolate of methyl acetate, to a phenoxyacetyl-derived electrophile. Chiral phosphoric acids and other organocatalysts have proven effective in a wide range of asymmetric cycloadditions and addition reactions. rsc.orgmdpi.com
| Chiral Auxiliary Type | Key Intermediate | Typical Reaction | Stereocontrol Mechanism |
|---|---|---|---|
| Evans' Oxazolidinones | N-Acyl Imide | Aldol (B89426), Alkylation, Acylation | Chelation control and steric hindrance from the substituent on the oxazolidinone ring. wikipedia.org |
| Pseudoephedrine/Pseudoephenamine | Amide | Alkylation | Forms a rigid chelated enolate, where the electrophile attacks from the less hindered face. nih.gov |
| Camphorsultams | N-Acyl Sultam | Michael Addition, Aldol | Steric blocking by the camphor (B46023) skeleton directs the approach of the electrophile. |
| (S)-(-)-1-Phenylethylamine | Enamine/Amide | Alkylation, Michael Addition | Forms a chiral enamine intermediate that reacts with high diastereoselectivity. mdpi.comsigmaaldrich.com |
Kinetic Resolution Strategies for Related Structures
When a chiral compound is synthesized in its racemic form (an equal mixture of both enantiomers), the separation of these enantiomers can be achieved through a process called kinetic resolution. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer being consumed faster than the other. researchgate.net
Enzymatic kinetic resolution is a particularly powerful strategy for β-keto esters and related structures due to the high selectivity often exhibited by enzymes. researchgate.net Lipases are commonly used to catalyze the enantioselective hydrolysis of the methyl ester group in racemic this compound. For example, one enantiomer might be hydrolyzed to the corresponding carboxylic acid at a much higher rate, leaving the unreacted, enantiomerically enriched methyl ester behind. mdpi.com This method allows for the separation of both the ester and the acid in high enantiomeric purity.
Alternatively, ketone reductases (KREDs) can be employed for the kinetic resolution of racemic β-keto esters via asymmetric reduction of the ketone carbonyl. researchgate.net In this process, one enantiomer is selectively reduced to a chiral β-hydroxy ester, while the other enantiomer remains largely unreacted. Baker's yeast (Saccharomyces cerevisiae) is a classic whole-cell biocatalyst that contains a variety of reductases capable of performing such transformations, often with high stereoselectivity. researchgate.net The advancement of directed evolution has allowed for the engineering of specific enzymes with enhanced activity and selectivity for desired substrates. researchgate.net
Dynamic kinetic resolution (DKR) is an even more powerful variant where the slower-reacting enantiomer is continuously racemized back to the racemic mixture under the reaction conditions. nih.govnih.gov This allows for the theoretical conversion of 100% of the starting racemate into a single, desired enantiomer of the product, overcoming the 50% maximum yield limitation of standard kinetic resolution. nih.gov For β-keto esters, racemization can often be facilitated by mild base or acid, which promotes enolization at the α-carbon. nih.gov
| Reaction Time (hours) | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) | Enantiomeric Ratio (E) |
|---|---|---|---|---|
| 0 | 0 | 0 | N/A | >100 (High Selectivity) |
| 6 | 25 | 33 | >99 | |
| 12 | 40 | 67 | >99 | |
| 24 | 50 | >99 | >99 | |
| 48 | >55 | >99 | 98 |
Process Optimization and Scale-Up Considerations in Academic Synthesis of the Compound
While the development of novel synthetic routes is a primary focus in academia, the optimization of these processes for practicality, efficiency, and potential scale-up is also of critical importance. This involves a systematic investigation of reaction parameters and the implementation of strategies to maximize product yield and purity.
Optimization of Reaction Conditions and Reagent Selection
The synthesis of this compound can be approached through several routes, with one common method being the acylation of a malonate derivative with a phenoxyacetyl precursor. A well-documented analogous synthesis of 3-oxo-4-phenyl-butyric acid methyl ester involves reacting phenylacetyl chloride with Meldrum's acid in the presence of pyridine, followed by reflux in methanol (B129727) to afford the final product. chemicalbook.com The optimization of such a procedure involves careful consideration of several factors.
Reagent Selection : The choice of acylating agent (e.g., phenoxyacetyl chloride vs. phenoxyacetic anhydride) and the malonate equivalent (e.g., monomethyl malonate potassium salt vs. Meldrum's acid) can significantly impact reactivity and yield. Lewis acids like zinc chloride or magnesium chloride are often used to facilitate similar transformations, such as the decarboxylative Blaise reaction. derpharmachemica.comchemicalbook.com
Base : The selection of a base is crucial. Pyridine is commonly used, but other organic bases like triethylamine (B128534) or inorganic bases could be screened. The stoichiometry of the base must be optimized to ensure complete reaction without promoting side reactions. chemicalbook.com
Solvent : The reaction solvent influences reagent solubility and reaction rates. Dichloromethane is a common choice for the initial acylation, but other solvents like THF or ethylene (B1197577) dichloride could offer advantages depending on the specific reagents used. chemicalbook.comderpharmachemica.com
Temperature and Time : Temperature control is critical. Initial acylation is often performed at low temperatures (e.g., 0 °C) to control reactivity, followed by warming to room temperature. chemicalbook.com The duration of each step must be monitored (e.g., by TLC or HPLC) to ensure the reaction goes to completion without significant product degradation.
| Parameter | Variable | Potential Impact on Reaction |
|---|---|---|
| Base | Pyridine, Triethylamine, DBU | Affects rate of enolate formation and can influence side reactions (e.g., self-condensation). |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Impacts reagent solubility, reaction rate, and temperature range. Polarity can stabilize intermediates differently. |
| Temperature | -20 °C to Reflux | Controls reaction rate versus side product formation. Low temperatures can enhance selectivity. |
| Lewis Acid (if applicable) | MgCl₂, ZnCl₂, TiCl₄ | Can promote C-acylation and chelation, potentially improving yield and selectivity. chemicalbook.com |
| Concentration | 0.1 M to 1.0 M | Higher concentrations can increase reaction rates but may also lead to issues with solubility or exothermic events. |
Efficiency and Yield Enhancement Strategies
One effective approach is to use highly reactive and efficient starting materials. For instance, the use of Meldrum's acid as a malonic acid equivalent often leads to clean and high-yielding acylations due to its high acidity and the irreversible nature of the subsequent methanolysis step which drives the reaction to completion. chemicalbook.com An alternative high-yield synthesis of a related ethyl ester involved the reaction of monoethyl monopotassium malonate with phenacyl chloride in the presence of magnesium chloride and triethylamine, achieving an 86% yield. chemicalbook.com
Systematic optimization methodologies, such as Design of Experiments (DoE), offer a more rigorous approach than traditional one-factor-at-a-time (OFAT) methods. DoE allows for the simultaneous variation of multiple parameters (e.g., temperature, concentration, stoichiometry) to identify interactions between variables and map a response surface. researchgate.net This statistical approach can efficiently identify the optimal conditions to achieve the maximum yield while minimizing the number of required experiments. researchgate.net
Further yield enhancement can be achieved by carefully controlling stoichiometry to minimize side reactions and simplify purification. Ensuring the complete conversion of the limiting reagent and implementing an efficient workup and purification protocol (e.g., extraction and column chromatography) are essential for isolating the product in high purity and yield. For the analogous synthesis of methyl 3-oxo-4-phenylbutanoate, a yield of 72% was reported using the Meldrum's acid route. chemicalbook.com
| Strategy | Key Reagents | Reported Yield | Reference |
|---|---|---|---|
| Meldrum's Acid Route | Phenylacetyl chloride, Meldrum's acid, Pyridine, Methanol | 72% | chemicalbook.com |
| Malonate Displacement | Phenacyl chloride, Monoethyl monopotassium malonate, MgCl₂, Triethylamine | 86% (for ethyl ester) | chemicalbook.com |
| Decarboxylative Blaise Reaction | Phenylacetonitrile, Potassium methyl malonate, Zinc chloride | Moderate (reaction often incomplete) | derpharmachemica.com |
Chemical Transformation and Reaction Mechanisms of 3 Oxo 4 Phenoxy Butyric Acid Methyl Ester
Reactivity of the β-Keto Ester Functionality
The presence of a ketone group at the β-position relative to the ester carbonyl group significantly influences the molecule's reactivity. This arrangement facilitates keto-enol tautomerism and provides multiple sites for nucleophilic and electrophilic attack.
Keto-Enol Tautomerism and its Influence on Chemical Reactivity
Like other β-dicarbonyl compounds, 3-oxo-4-phenoxy-butyric acid methyl ester exists as an equilibrium mixture of its keto and enol tautomers. masterorganicchemistry.comlibretexts.org The keto form contains two carbonyl groups, while the enol form is characterized by a carbon-carbon double bond and a hydroxyl group. wikipedia.org
The interconversion between these two forms is a dynamic process that can be catalyzed by either acid or base. libretexts.orgyoutube.com Under acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation at the α-carbon to yield the enol. libretexts.orgyoutube.com In a basic medium, the α-proton is abstracted to form an enolate ion, which is then protonated on the oxygen atom to give the enol. libretexts.orgyoutube.com
The equilibrium position is influenced by several factors, including the solvent and the presence of intramolecular hydrogen bonding. masterorganicchemistry.comyoutube.com The enol form can be stabilized by the formation of a six-membered ring through hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen. wikipedia.orgyoutube.com This tautomerism is crucial as it allows the α-carbon to act as a nucleophile in its enol or enolate form, participating in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.com
| Tautomer | Key Structural Features | Role in Reactivity |
| Keto Form | Contains two carbonyl groups (ketone and ester) | The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. |
| Enol Form | Contains a C=C double bond and a hydroxyl group | The α-carbon is nucleophilic, enabling reactions with electrophiles. |
| Enolate Form | Anionic form with a negative charge on the oxygen | A strong nucleophile, readily participating in alkylation and acylation reactions. |
Nucleophilic Addition Reactions at the Carbonyl Center
The carbonyl carbon of the ketone in this compound is electrophilic and can undergo nucleophilic addition reactions. ncert.nic.in Aldehydes and ketones are known to react with various nucleophiles. ncert.nic.in The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. ncert.nic.in This is followed by protonation to yield the final addition product.
Common nucleophiles that can react at the carbonyl center include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and amines. These reactions can be used to introduce a wide range of functional groups and to synthesize more complex molecules. The reactivity of the carbonyl group can be influenced by steric and electronic factors. ncert.nic.in
Reactions at the α-Carbon: Alkylation and Acylation Studies
The α-carbon of β-keto esters is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. nih.gov This acidity allows for the facile deprotonation of the α-carbon to form a stabilized enolate ion. This enolate is a key intermediate in various synthetic transformations, including alkylation and acylation reactions.
In alkylation reactions , the enolate ion acts as a nucleophile and attacks an alkyl halide or other electrophilic alkylating agent. This results in the formation of a new carbon-carbon bond at the α-position. The choice of base and reaction conditions is crucial to control the extent of alkylation and to avoid side reactions such as O-alkylation or dialkylation.
Acylation reactions at the α-carbon involve the reaction of the enolate with an acylating agent, such as an acid chloride or anhydride. This leads to the introduction of an acyl group at the α-position, forming a β-tricarbonyl compound. These products are versatile intermediates in organic synthesis.
Transformations Involving the Ester Group
The methyl ester functionality of this compound can also undergo characteristic reactions, primarily transesterification and hydrolysis.
Transesterification Processes and Mechanistic Insights
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by an acid or a base. In the context of this compound, treatment with a different alcohol (R'OH) in the presence of a catalyst would lead to the formation of a new ester.
The mechanism under acidic conditions involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol. Subsequent proton transfers and elimination of methanol (B129727) yield the new ester. Under basic conditions, the reaction is initiated by the nucleophilic attack of an alkoxide ion on the ester carbonyl, leading to a tetrahedral intermediate which then collapses to release the methoxide ion.
Hydrolysis Under Various Conditions: Acidic and Basic Media
Ester hydrolysis is the cleavage of an ester to form a carboxylic acid and an alcohol. This reaction can be carried out under both acidic and basic conditions.
Acid-catalyzed hydrolysis is a reversible process. The mechanism is the reverse of Fischer esterification and involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
Base-catalyzed hydrolysis , also known as saponification, is an irreversible process. A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses to form the carboxylate salt and methanol. The final carboxylic acid is obtained after acidification of the reaction mixture. The irreversibility of this reaction is due to the deprotonation of the initially formed carboxylic acid by the base.
| Reaction | Reagents | Conditions | Product |
| Transesterification | R'OH | Acid or Base Catalyst | 3-Oxo-4-phenoxy-butyric acid R' ester |
| Acid Hydrolysis | H₂O | Acid Catalyst, Heat | 3-Oxo-4-phenoxy-butyric acid |
| Base Hydrolysis (Saponification) | NaOH or KOH, H₂O | Heat, then Acid Workup | 3-Oxo-4-phenoxy-butyric acid |
Nucleophilic Substitution Reactions of the Ester Moiety
The methyl ester group of this compound is susceptible to nucleophilic substitution, most notably through transesterification. This reaction involves the exchange of the methyl group (-CH₃) with a different alkyl or aryl group from an alcohol (R'-OH). The process is typically slow and requires a catalyst to proceed at a practical rate. nih.gov
Mechanism and Catalysis: Transesterification can be catalyzed by acids (protic or Lewis acids), bases, or enzymes. nih.gov The reaction is often highly selective for β-keto esters over simple esters that may be present in the same molecule. This selectivity is attributed to the ability of the β-keto ester to form a stable six-membered chelate intermediate with a catalyst, involving both the keto and ester carbonyl groups. nih.govucc.ie Alternatively, the reaction may proceed through an acylketene intermediate. nih.gov
Acid Catalysis: Involves protonation of the ester carbonyl, making it more electrophilic and susceptible to attack by an alcohol molecule.
Base Catalysis: Involves deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks the ester carbonyl.
Lewis Acid Catalysis: Lewis acids, such as arylboronic acids, can coordinate with both carbonyl oxygens, activating the ester group toward nucleophilic attack. ucc.ie
This reaction is valuable for modifying the ester group to alter the compound's physical or chemical properties without disturbing the core β-keto phenoxy structure. researchgate.net
| Reaction | Reagent(s) | Catalyst | Expected Product |
| Transesterification | Ethanol (B145695) | 3-Nitrobenzeneboronic acid | 3-Oxo-4-phenoxy-butyric acid ethyl ester |
| Transesterification | Benzyl (B1604629) alcohol | Silica-supported boric acid | 3-Oxo-4-phenoxy-butyric acid benzyl ester |
| Transesterification | Ethylene (B1197577) glycol | 4-DMAP (4-Dimethylaminopyridine) | Bis(3-oxo-4-phenoxy-butyrate)ethane |
Reactions Involving the Phenoxy Moiety
The phenoxy group (-O-C₆H₅) is an activated aromatic system due to the electron-donating nature of the ether oxygen. The oxygen atom's lone pairs are delocalized into the benzene (B151609) ring through resonance, increasing the electron density, particularly at the ortho and para positions. quora.com This makes the ring highly susceptible to electrophilic aromatic substitution (SₑAr) reactions. wikipedia.org
Common electrophilic substitution reactions include:
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms to the ring. Due to the high activation by the ether oxygen, these reactions can often proceed without a Lewis acid catalyst and may lead to poly-halogenated products if not carefully controlled. libretexts.org For instance, treatment with bromine water can lead to the formation of a tribromo derivative. byjus.com
Nitration: Treatment with nitric acid (HNO₃) introduces a nitro group (-NO₂). Using dilute nitric acid typically yields a mixture of ortho- and para-nitrophenoxy derivatives. byjus.com Concentrated nitric acid can lead to multiple nitrations.
Friedel-Crafts Reactions: Alkylation and acylation using alkyl halides or acyl halides in the presence of a Lewis acid catalyst (e.g., AlCl₃) can introduce alkyl or acyl groups, respectively, to the aromatic ring. libretexts.org
| Reaction | Reagent(s) | Condition | Expected Product(s) |
| Bromination | Br₂ in CCl₄ | Low temperature | Mixture of 2-bromo- and 4-bromo-phenoxy derivatives |
| Nitration | Dilute HNO₃ | 298 K | Mixture of 2-nitro- and 4-nitro-phenoxy derivatives |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Anhydrous | 4-(4-acetylphenoxy)-3-oxo-butyric acid methyl ester |
The ether bond in the phenoxy group is robust but can be cleaved under harsh conditions using strong acids, particularly hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.org The reaction mechanism involves the protonation of the ether oxygen, making it a good leaving group. ucalgary.ca This is followed by a nucleophilic attack by the halide ion (I⁻ or Br⁻).
In the case of an aryl alkyl ether like this compound, the cleavage occurs specifically at the alkyl-oxygen bond. libretexts.org The nucleophile attacks the sp³-hybridized carbon of the butyric acid chain, as the sp²-hybridized carbons of the aromatic ring are resistant to Sₙ2 attack. ucalgary.ca Consequently, the products of this reaction are always a phenol (B47542) and an alkyl halide. libretexts.orgdoubtnut.com
Reaction: this compound + HI (conc.) → Phenol + 3-Oxo-4-iodo-butyric acid methyl ester
| Reagent | Conditions | Bond Cleaved | Products |
| Concentrated HI | Heat | Alkyl C-O bond | Phenol and 3-Oxo-4-iodo-butyric acid methyl ester |
| Concentrated HBr | Heat | Alkyl C-O bond | Phenol and 4-Bromo-3-oxo-butyric acid methyl ester |
Redox Chemistry of the Compound
The ketone carbonyl group in the β-position is readily reduced to a secondary alcohol, yielding 3-Hydroxy-4-phenoxy-butyric acid methyl ester. This transformation can be achieved using various reducing agents.
Hydride Reagents: Sodium borohydride (NaBH₄) is a common and mild reagent for this reduction, selectively reducing the ketone in the presence of the ester.
Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as palladium, platinum, or nickel can also be used, though this may also affect the aromatic ring under more forcing conditions.
Asymmetric Reduction: For the synthesis of enantiomerically pure compounds, enzymatic or catalytic asymmetric reduction is employed. Dehydrogenase enzymes, for example, can catalyze the NADH-dependent reduction of β-keto esters to specific stereoisomers of the corresponding β-hydroxy esters with high enantioselectivity. nih.gov
| Reagent(s) | Selectivity | Product |
| Sodium borohydride (NaBH₄) | Ketone over ester | 3-Hydroxy-4-phenoxy-butyric acid methyl ester (racemic) |
| Baker's yeast (Saccharomyces cerevisiae) | Enantioselective | (S)- or (R)-3-Hydroxy-4-phenoxy-butyric acid methyl ester |
| H₂, Ru-BINAP | Catalytic asymmetric reduction | Enantiomerically enriched 3-Hydroxy-4-phenoxy-butyric acid methyl ester |
Ketones are generally resistant to oxidation under mild conditions. libretexts.org However, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. In the case of this compound, such a reaction could lead to the formation of phenoxyacetic acid and other smaller fragments.
| Reaction Type | Reagent(s) | Conditions | Expected Product(s) |
| Oxidative Cleavage | KMnO₄, H⁺ | Heat | Phenoxyacetic acid |
| Hydrolysis & Decarboxylation | 1. NaOH (aq) 2. H₃O⁺, Heat | Hydrolysis then Decarboxylation | 1-Phenoxy-propan-2-one and CO₂ |
Cyclization and Rearrangement Reactions Derived from this compound
The presence of a β-keto ester functionality and a phenoxy group in this compound makes it an ideal candidate for intramolecular cyclization reactions. These reactions are predominantly acid-catalyzed and proceed via well-established mechanisms to yield bicyclic heteroaromatic compounds.
One of the most prominent cyclization reactions involving β-keto esters and phenols is the Pechmann condensation . This reaction is a cornerstone in the synthesis of coumarins. nih.govwiley-vch.dewikipedia.org The general mechanism involves the initial transesterification of the β-keto ester with the phenol, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring. A final dehydration step then yields the coumarin scaffold. nih.govwikipedia.org
In the context of this compound, this compound can be viewed as a pre-formed intermediate for an intramolecular Pechmann-type condensation. Under acidic conditions, the carbonyl group of the keto function is activated by a proton. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich phenyl ring of the phenoxy group attacks the activated carbonyl carbon. Subsequent dehydration leads to the formation of a coumarin derivative. The reaction is typically promoted by strong Brønsted acids like sulfuric acid or methanesulfonic acid, or Lewis acids such as aluminum chloride. nih.govwiley-vch.de
A variation of this cyclization can lead to the formation of chromanones . The Simonis chromone cyclization, for instance, involves the reaction of phenols with β-ketoesters in the presence of phosphorus pentoxide to yield chromones. wikipedia.org In the case of this compound, intramolecular cyclization under specific acidic conditions can favor the formation of a chroman-4-one structure. This pathway involves the attack of the phenoxy oxygen onto the activated ester carbonyl, followed by an intramolecular Friedel-Crafts acylation.
The regioselectivity of the cyclization, determining whether a coumarin or a chromanone is formed, is influenced by the nature of the substituents on the aromatic ring and the specific reaction conditions, including the choice of acid catalyst. wiley-vch.de For instance, electron-donating groups on the phenol generally facilitate the Pechmann condensation. wiley-vch.de
While detailed experimental data specifically for the cyclization of this compound is not extensively documented in readily available literature, the established principles of the Pechmann condensation and related cyclizations of β-keto esters provide a strong predictive framework for its reactivity. The yields of such reactions can vary significantly based on the catalyst and conditions employed.
Below is a table summarizing the expected cyclization products and the general conditions based on established methodologies for similar substrates.
| Starting Material | Product Type | General Reaction Conditions | Catalyst Examples |
| This compound | Coumarin Derivative | Acid-catalyzed intramolecular condensation | H₂SO₄, AlCl₃, Methanesulfonic acid nih.govwiley-vch.de |
| This compound | Chromanone Derivative | Acid-catalyzed intramolecular cyclization | P₂O₅ (Simonis conditions) wikipedia.org |
Table 1: Potential Cyclization Products of this compound
Beyond simple cyclization, rearrangement reactions of the resulting heterocyclic products can also occur, often under thermal or acidic conditions. For instance, Claisen-type rearrangements are known for allyl aryl ethers and could potentially be relevant for derivatives of the cyclized products.
Applications As a Building Block in Complex Molecular Architectures
Precursor in the Synthesis of Diverse Organic Scaffolds
The reactivity of the dicarbonyl system and the methylene (B1212753) group alpha to both carbonyls allows for the construction of a variety of cyclic structures. This versatility has established β-keto esters as essential synthons in organic chemistry. researchgate.net
3-Oxo-4-phenoxy-butyric acid methyl ester is a key precursor for synthesizing a range of heterocyclic compounds. The 1,3-dicarbonyl moiety can react with various dinucleophiles to form five- and six-membered rings. For instance, reaction with hydrazines can yield pyrazoles, while reaction with amidines can produce pyrimidines. The Feist-Benary furan (B31954) synthesis, which involves the reaction of a β-keto ester with an α-halo ketone, is a classic method for preparing furans, and by analogy, this compound could be utilized in similar transformations. uwindsor.ca Furthermore, the Hantzsch pyrrole (B145914) synthesis provides a pathway to pyrroles by reacting a β-keto ester with an α-halo ketone and ammonia (B1221849) or a primary amine. uwindsor.ca
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocycle | Reactant(s) | General Reaction Name |
|---|---|---|
| Pyrazole | Hydrazine | Knorr Pyrazole Synthesis |
| Pyrimidine | Amidine or Urea | Biginelli Reaction |
| Furan | α-Halo ketone | Feist-Benary Furan Synthesis |
The compound can also be employed in the formation of carbocyclic rings. One of the most prominent methods is the Robinson annulation, a reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. While this typically involves a methyl vinyl ketone and a β-dicarbonyl compound, the principles can be adapted.
Another significant reaction is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. researchgate.net Although this compound itself is not a diester, it can be chemically modified to incorporate a second ester group, thereby enabling intramolecular cyclization to form five- or six-membered carbocyclic rings. researchgate.net
Role in the Development of Advanced Chemical Intermediates for Specialized Research
The reactivity of this compound allows for its conversion into a variety of advanced chemical intermediates. The active methylene group can be readily alkylated, acylated, or undergo other carbon-carbon bond-forming reactions. aklectures.com These modifications introduce new functional groups and structural complexity, leading to intermediates that are valuable in specialized research areas such as medicinal chemistry and materials science. For example, the phenoxy group can be a key pharmacophore in biologically active molecules, and the ability to build upon the core structure of this compound allows for the synthesis of libraries of potential drug candidates.
Synthetic Strategies for Structurally Diverse Derivatives of the Compound
The generation of derivatives of this compound is crucial for fine-tuning its properties for specific applications. This can be achieved by modifying the ester group or by substituting the phenoxy moiety.
The methyl ester group can be readily converted to other esters through a process called transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with a different alcohol, such as ethanol (B145695) or cyclohexanol, to yield the corresponding ethyl or cyclohexyl ester. researchgate.net This modification can alter the solubility, reactivity, and other physicochemical properties of the molecule. For instance, bulkier ester groups like cyclohexyl can introduce steric hindrance that may influence the stereochemical outcome of subsequent reactions.
Table 2: Examples of Transesterification for Ester Modification
| Original Ester | Alcohol | New Ester |
|---|---|---|
| Methyl Ester | Ethanol | Ethyl Ester |
Introducing substituents onto the phenoxy ring can significantly impact the electronic and steric properties of the molecule. This can be achieved by starting with a substituted phenol (B47542) in the initial synthesis of the parent compound. For example, using a methoxy-substituted phenol would result in a derivative with a methoxyphenoxy group. nih.gov These substitutions can influence the reactivity of the entire molecule and are a common strategy in drug discovery to explore structure-activity relationships.
Advanced Spectroscopic Elucidation and Structural Characterization of 3 Oxo 4 Phenoxy Butyric Acid Methyl Ester
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete structural map of 3-Oxo-4-phenoxy-butyric acid methyl ester can be constructed.
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms in the molecule. Experimental data for this compound has been reported and is analyzed below. googleapis.comgoogle.com
The structure contains several distinct proton environments: the aromatic protons of the phenoxy group, the methylene (B1212753) protons adjacent to the ether oxygen (C4), the methylene protons between the two carbonyl groups (C2), and the methyl protons of the ester group.
¹H NMR Spectral Data
| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Inferred Connectivity |
| Aromatic (C₆H₅) | 7.53 - 7.31 | Multiplet | 5H | Protons on the phenoxy ring |
| Phenoxy Methylene (-O-CH₂-) | 4.32 | Singlet | 2H | C4 protons adjacent to ether oxygen |
| Ester Methyl (-OCH₃) | 3.69 | Singlet | 3H | Protons of the methyl ester |
| Active Methylene (-CO-CH₂-CO-) | 3.55 | Singlet | 2H | C2 protons between carbonyl groups |
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of unique carbon atoms and information about their chemical environment (e.g., hybridization, proximity to electronegative atoms). While specific experimental data for this compound is not widely published, the expected chemical shifts can be reliably predicted based on the known structure and data from analogous compounds. The key carbon signals would correspond to the ester carbonyl, the ketone carbonyl, the aromatic carbons, the carbons attached to oxygen (ester and ether), and the methylene carbons.
Predicted ¹³C NMR Chemical Shifts
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ester Carbonyl (C1) | ~167-172 | Typical range for methyl ester carbonyls. |
| Ketone Carbonyl (C3) | ~200-205 | Characteristic shift for a β-keto group. |
| Aromatic C (quaternary, C-O) | ~155-160 | Deshielded due to direct attachment to oxygen. |
| Aromatic C (CH) | ~115-130 | Standard range for aromatic carbons. |
| Phenoxy Methylene (C4) | ~70-75 | Aliphatic carbon attached to an electronegative oxygen atom. |
| Ester Methyl (-OCH₃) | ~52-55 | Typical shift for a methyl ester carbon. |
| Active Methylene (C2) | ~45-50 | Methylene carbon positioned between two carbonyl groups. |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
The IR and Raman spectra of this compound are expected to be dominated by absorptions corresponding to its key functional groups. The presence of two distinct carbonyl groups (ketone and ester) is a particularly notable feature.
Predicted Vibrational Frequencies
| Functional Group | Predicted IR Frequency (cm⁻¹) | Vibration Mode | Expected Intensity |
| C-H (Aromatic) | 3100 - 3000 | Stretching | Medium |
| C-H (Aliphatic) | 3000 - 2850 | Stretching | Medium |
| C=O (Ester) | ~1745 | Stretching | Strong |
| C=O (Ketone) | ~1720 | Stretching | Strong |
| C=C (Aromatic) | 1600 & 1475 | Ring Stretching | Medium-Strong |
| C-O (Ester) | 1300 - 1150 | Asymmetric Stretch | Strong |
| C-O (Aryl Ether) | 1250 - 1200 | Asymmetric Stretch | Strong |
The presence of two strong peaks in the carbonyl region (~1700-1750 cm⁻¹) is a key diagnostic feature for β-keto esters. The ester carbonyl typically appears at a slightly higher wavenumber than the ketone carbonyl. chemicalbook.com The strong absorptions in the 1300-1150 cm⁻¹ region arise from the C-O stretching of both the ester and the ether linkages, often appearing as a complex and broad band.
β-dicarbonyl compounds, including β-keto esters, can exist in different conformations, primarily involving keto-enol tautomerism and rotation around single bonds. While NMR data suggests the compound exists predominantly in the keto form in CDCl₃, vibrational spectroscopy can provide insights into these equilibria in different states (solid, liquid, or in various solvents).
Keto-Enol Tautomerism: If a significant population of the enol tautomer were present, the IR spectrum would show a broad O-H stretching band (~3200-2800 cm⁻¹) due to intramolecular hydrogen bonding, and the C=O stretching region would be altered, typically showing a new, lower frequency band for the conjugated carbonyl. The C=C stretching of the enol would appear around 1650-1600 cm⁻¹.
Rotational Isomerism: The relative orientation of the ester and ketone groups can be influenced by the solvent environment. These different rotational conformers can sometimes be distinguished by subtle shifts or splitting in the carbonyl stretching bands in the IR or Raman spectra. Temperature-dependent studies can help in identifying and assigning bands to specific conformers, as their relative populations change with temperature.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of its fragmentation patterns.
The molecular formula for this compound is C₁₁H₁₂O₄, which corresponds to a molecular weight of 208.21 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.
In a typical electron ionization (EI) mass spectrum, the molecule would undergo fragmentation. A plausible fragmentation pathway is outlined below:
Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment Ion | Plausible Fragmentation Pathway |
| 208 | [C₁₁H₁₂O₄]⁺ | Molecular Ion (M⁺) |
| 177 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) radical from the ester group (α-cleavage). |
| 149 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |
| 115 | [C₇H₇O]⁺ | Cleavage of the bond between C3 and C4, resulting in the [C₆H₅OCH₂]⁺ ion (phenoxy-methyl cation). |
| 94 | [C₆H₆O]⁺ | Phenol (B47542) cation radical, formed via McLafferty-type rearrangement and subsequent cleavage. |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of CO from the phenoxy radical. |
The fragmentation is expected to be directed by the functional groups. Cleavage adjacent to the carbonyl groups (α-cleavage) and the ether linkage are common pathways. The formation of the phenoxy-methyl cation (m/z 115) would be a significant and diagnostic peak, indicating the presence of the phenoxymethyl (B101242) moiety.
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, with the molecular formula C₁₁H₁₂O₄, the theoretical exact mass can be calculated. This calculated mass serves as a benchmark against which the experimentally determined mass is compared, allowing for unambiguous formula confirmation.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for C₁₁H₁₂O₄
| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| [M]⁺· | C₁₁H₁₂O₄ | 208.0736 |
| [M+H]⁺ | C₁₁H₁₃O₄⁺ | 209.0814 |
| [M+Na]⁺ | C₁₁H₁₂NaO₄⁺ | 231.0633 |
Gas Chromatography-Mass Spectrometry (GC-MS) Considerations and Artifacts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for separating and identifying volatile and semi-volatile compounds. In the analysis of β-keto esters like this compound, specific fragmentation patterns are expected under Electron Ionization (EI). The mass spectral fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements. researchgate.net
For the related compound, methyl 3-oxo-4-phenylbutanoate (C₁₁H₁₂O₃), a molecular ion peak at m/z 192 is observed. nih.govchemicalbook.com Prominent fragments include m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺) from the benzyl (B1604629) moiety, and other fragments resulting from cleavages around the keto and ester groups. nih.govchemicalbook.com For this compound, the fragmentation would be influenced by the phenoxy group. Key fragmentation pathways would likely involve:
α-Cleavage: Fission of bonds adjacent to the carbonyl groups.
McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds, which could lead to the elimination of a neutral molecule.
Loss of the Methoxy Group: A common fragmentation for methyl esters, leading to an [M-31]⁺ ion.
Cleavage of the Phenoxy Group: Fragmentation leading to ions corresponding to the phenoxy moiety (m/z 93) or the remaining keto-ester chain.
A significant consideration in the GC-MS analysis of β-keto esters is the potential for thermal degradation in the hot injector port, which can lead to the formation of artifacts. dntb.gov.ua These compounds can be thermally labile, and care must be taken with injector temperature to avoid decomposition. policija.si The presence of tautomers (keto and enol forms) can also influence chromatographic behavior, although many β-keto esters exist predominantly in the keto form. nih.gov
Table 2: Expected GC-MS Fragmentation for this compound
| m/z | Plausible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 208 | [M]⁺· (Molecular Ion) | Initial ionization of the parent molecule. |
| 177 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |
| 149 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |
| 115 | [C₇H₇O]⁺ | Cleavage yielding the phenoxymethyl cation. |
| 93 | [C₆H₅O]⁺ | Fragment corresponding to the phenoxy group. |
| 77 | [C₆H₅]⁺ | Phenyl cation from the phenoxy group. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Chromophoric Properties and Absorption Characteristics
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption characteristics of this compound are determined by its constituent chromophores. A chromophore is a part of a molecule responsible for its color by absorbing light at a specific wavelength.
The primary chromophores in this molecule are:
The Phenoxy Group: The benzene (B151609) ring within the phenoxy moiety contains a system of conjugated π-electrons. This gives rise to strong π → π* transitions, typically observed in the UV region.
The β-Dicarbonyl System: The ester and ketone carbonyl groups (C=O) are key chromophores. They can undergo both π → π* and n → π* electronic transitions. The n → π* transitions, involving the non-bonding electrons on the oxygen atoms, are typically weaker and occur at longer wavelengths compared to the π → π* transitions.
Solvatochromic Behavior and Solvent-Solute Interactions
Solvatochromism refers to the change in the position, intensity, and shape of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. ijcce.ac.ir This behavior is a direct result of differential solvent-solute interactions with the ground and excited electronic states of the molecule. slideshare.netekb.eg
The electronic transitions in this compound are expected to exhibit solvatochromic shifts:
π → π Transitions:* For these transitions, the excited state is generally more polar than the ground state. Increasing the solvent polarity will stabilize the more polar excited state more than the ground state, leading to a decrease in the transition energy. This results in a bathochromic (red) shift to longer wavelengths.
n → π Transitions:* In the case of the carbonyl n → π* transitions, the ground state is typically more stabilized by polar, protic solvents (through hydrogen bonding with the carbonyl oxygen) than the excited state. As solvent polarity increases, the energy gap for the transition widens, causing a hypsochromic (blue) shift to shorter wavelengths.
Therefore, when analyzing the UV-Vis spectrum of this compound in a series of solvents with varying polarity (e.g., from hexane (B92381) to ethanol), one would anticipate the π → π* bands associated with the phenoxy group to shift to longer wavelengths, while the weaker n → π* bands of the carbonyls would shift to shorter wavelengths. researchgate.net
Table 3: Expected Solvatochromic Shifts for this compound
| Electronic Transition | Chromophore | Effect of Increasing Solvent Polarity | Type of Shift |
|---|---|---|---|
| π → π | Phenoxy group | Shift to longer wavelength (lower energy) | Bathochromic (Red) |
| n → π | Carbonyl groups (ketone and ester) | Shift to shorter wavelength (higher energy) | Hypsochromic (Blue) |
X-ray Crystallography for Solid-State Structure Determination of Related Compounds
X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov While a crystal structure for this compound itself is not described in the search results, analysis of related structures provides valuable insight into the expected molecular conformation and intermolecular interactions.
Studies on related organic molecules, such as derivatives of phenoxyacetic acid or other β-dicarbonyl compounds, reveal key structural features. In the solid state, one would expect the molecule to adopt a conformation that minimizes steric hindrance. The backbone of the molecule may adopt an extended, trans-like configuration. mdpi.com
A crucial aspect for β-keto esters is the potential for keto-enol tautomerism. X-ray diffraction studies on related compounds are invaluable for determining which tautomer (keto or enol) is present in the solid state. Intermolecular interactions, such as C-H···O hydrogen bonds involving the carbonyl oxygen atoms and hydrogen atoms on adjacent molecules, would likely play a significant role in the crystal packing. The arrangement of the phenoxy groups could lead to π-π stacking interactions, further stabilizing the crystal lattice. The precise bond lengths and angles would confirm the hybridization and electronic environment of each atom within the molecule.
Table of Compounds
Computational Chemistry and Theoretical Investigations of 3 Oxo 4 Phenoxy Butyric Acid Methyl Ester
Density Functional Theory (DFT) for Electronic Structure and Reactivity
DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules.
Geometry Optimization and Energy Calculations
A foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. This process involves calculating the forces on each atom and adjusting their positions until these forces are negligible. From this optimized structure, various thermodynamic properties, such as the total electronic energy, can be determined.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. A smaller gap generally suggests a more reactive species.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information helps in predicting how the molecule will interact with other chemical species, particularly in non-covalent interactions and chemical reactions.
Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions
NBO analysis examines the delocalization of electron density between filled and empty orbitals within a molecule. This method provides detailed insights into bonding, lone pairs, and intramolecular charge transfer interactions that contribute to the molecule's stability. It can quantify the stabilization energies associated with these interactions, offering a deeper understanding of the electronic structure.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Photochemical Behavior
TD-DFT is an extension of DFT used to investigate the properties of molecules in their electronically excited states. This is essential for understanding a molecule's response to light, including its absorption and emission spectra (UV-Vis), and predicting its potential for photochemical reactions.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
MD simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD can explore the different conformations a molecule can adopt and the transitions between them. This is particularly important for flexible molecules like 3-oxo-4-phenoxy-butyric acid methyl ester, as it allows for the study of its conformational landscape and how its shape changes in different environments.
Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, providing valuable insights that complement experimental data. For this compound, theoretical calculations would typically be employed to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
Density Functional Theory (DFT) is a common and effective method for these predictions. By calculating the optimized molecular geometry of the compound, it is possible to subsequently compute its spectroscopic properties. For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the absolute isotropic magnetic shielding constants, which can then be converted into chemical shifts (δ) for both ¹H and ¹³C nuclei. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra.
Similarly, theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes of the chemical bonds within the molecule, such as C=O stretching, C-O-C stretching, and C-H bending. The predicted IR spectrum can aid in the interpretation of experimental Fourier-transform infrared (FTIR) spectra.
For UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra. This method provides information about the electronic transitions between molecular orbitals, predicting the wavelengths of maximum absorption (λmax). These predictions can help in understanding the electronic structure and chromophores present in the molecule.
A representative, though hypothetical, data table for predicted spectroscopic parameters is presented below to illustrate the typical output of such computational studies.
Hypothetical Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
|---|---|
| ¹H NMR (ppm) | |
| -OCH₃ | 3.75 |
| -CH₂- (keto) | 3.60 |
| -CH₂- (phenoxy) | 4.80 |
| Aromatic Protons | 6.90 - 7.30 |
| ¹³C NMR (ppm) | |
| C=O (ester) | 168.0 |
| C=O (keto) | 202.5 |
| -OCH₃ | 52.5 |
| -CH₂- (keto) | 45.0 |
| -CH₂- (phenoxy) | 70.0 |
| Aromatic Carbons | 115.0 - 158.0 |
| IR (cm⁻¹) | |
| C=O (ester) stretch | 1740 |
| C=O (keto) stretch | 1715 |
| C-O-C stretch | 1240 |
| Aromatic C=C stretch | 1600, 1490 |
| UV-Vis (nm) |
Note: The data in this table is purely illustrative and not based on actual computational results for this compound.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed insights into transition states, reaction intermediates, and reaction energy profiles. For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling could be used to elucidate the step-by-step pathway of the reaction.
By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the geometries and energies of all stationary points, including reactants, products, intermediates, and transition states. The activation energy for each step can be calculated, which helps in determining the rate-determining step of the reaction.
For instance, in the synthesis of this compound, computational modeling could be used to study the mechanism of the key bond-forming steps, such as a Claisen condensation or related reactions. The role of catalysts or reagents in the reaction mechanism can also be investigated, providing a deeper understanding of how they influence the reaction outcome.
The insights gained from these computational studies are invaluable for optimizing reaction conditions, improving yields, and designing new synthetic routes. However, at present, no such detailed computational studies on the reaction mechanisms involving this compound have been published in the scientific literature.
Enzymatic Transformations and Biocatalytic Applications of 3 Oxo 4 Phenoxy Butyric Acid Methyl Ester
Enzymatic Hydrolysis of the Ester Linkage: Mechanisms and Selectivity
Information regarding which hydrolases (e.g., lipases, esterases, proteases) can catalyze the cleavage of the methyl ester group in 3-Oxo-4-phenoxy-butyric acid methyl ester is not available. Research would be needed to determine the catalytic efficiency, substrate specificity, and potential enantioselectivity of various enzymes for this specific substrate.
Biocatalytic Reduction of the Keto Group to Chiral Alcohols
The conversion of the ketone functional group in this compound to a chiral alcohol is a key transformation for the synthesis of valuable chiral building blocks. However, no studies were found that investigated the use of biocatalysts, such as reductases from microorganisms like baker's yeast or isolated enzymes, for this specific reduction. Data on the stereoselectivity (i.e., the preferential formation of one enantiomer over the other) of such a reaction are therefore absent from the scientific record.
Conclusion and Future Research Directions
Summary of Key Research Findings on 3-Oxo-4-phenoxy-butyric Acid Methyl Ester
A thorough review of available scientific literature indicates a significant gap in the specific research pertaining to this compound. While general methodologies for the synthesis of β-keto esters are well-documented, specific examples detailing the preparation and characterization of this phenoxy derivative are not readily found. Similarly, dedicated studies on its chemical reactivity, spectroscopic properties, and potential applications are conspicuously absent. The key finding, therefore, is the current lack of focused research on this particular chemical entity, distinguishing it from its more studied analogue, 3-oxo-4-phenyl-butyric acid methyl ester.
Unresolved Challenges and Emerging Research Avenues
The absence of dedicated research on this compound presents several unresolved challenges and, consequently, numerous opportunities for future investigation.
Key Unresolved Challenges:
Optimal Synthetic Routes: The most efficient and high-yielding method for the synthesis of this compound has not been established. While general methods for β-keto ester synthesis exist, their applicability and optimization for this specific phenoxy-substituted compound are unknown.
Chemical Stability and Reactivity: The stability of the compound under various conditions and its specific reactivity patterns have not been characterized. Understanding how the phenoxy group influences the reactivity of the β-keto ester moiety is crucial for its potential use as a synthetic intermediate.
Spectroscopic and Physicochemical Characterization: A complete set of spectroscopic data (NMR, IR, Mass Spectrometry) and physicochemical properties (melting point, boiling point, solubility) is not publicly available. This fundamental information is essential for its identification and purification.
Emerging Research Avenues:
Development of Novel Synthetic Methodologies: There is an opportunity to explore and develop novel, efficient, and environmentally benign synthetic routes specifically tailored for this compound.
Investigation as a Synthetic Building Block: The compound could serve as a valuable intermediate in the synthesis of more complex molecules, particularly those incorporating a phenoxy ether linkage and a 1,3-dicarbonyl functionality. Research into its utility in heterocyclic synthesis or as a precursor to pharmaceutical or agrochemical compounds could be fruitful.
Comparative Reactivity Studies: A comparative study of the reactivity of this compound with its phenyl analogue could provide valuable insights into the electronic and steric effects of the phenoxy group on the reactivity of the β-keto ester system.
Potential for Advanced Synthetic Methodologies and Novel Chemical Applications
The structural features of this compound suggest significant potential for the application of advanced synthetic methodologies and the development of novel chemical applications.
Advanced Synthetic Methodologies:
The synthesis of β-keto esters has seen significant advancements, moving towards more efficient and greener methods. nih.gov Potential advanced methodologies for the synthesis of this compound could include:
Catalytic Approaches: The use of various catalysts, including metal-based and organocatalysts, could offer milder reaction conditions and improved selectivity compared to traditional condensation reactions. nih.gov
Flow Chemistry: Continuous flow synthesis could provide better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
Biocatalysis: Enzymatic methods, such as lipase-catalyzed transesterification, could offer a highly selective and environmentally friendly route to this and other β-keto esters. google.com
Potential Novel Chemical Applications:
The combination of the phenoxy group and the versatile β-keto ester functionality opens up possibilities for a range of applications:
Pharmaceutical Synthesis: The phenoxy moiety is a common feature in many biologically active compounds. This ester could serve as a precursor for the synthesis of novel drug candidates.
Agrochemical Development: Phenoxyacetic acids are a well-known class of herbicides. google.com Derivatives of this compound could be explored for potential herbicidal or pesticidal activities.
Materials Science: The compound could be used as a monomer or an additive in the development of new polymers with specific properties conferred by the phenoxy group.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-oxo-4-phenoxy-butyric acid methyl ester, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via esterification of 3-oxo-4-phenoxy-butyric acid with methanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key parameters include:
- Temperature : Maintained between 60–80°C to balance reaction rate and side-product formation.
- Solvent : Anhydrous conditions are critical; toluene or dichloromethane is often used to azeotropically remove water.
- Catalyst Concentration : 1–5 mol% to avoid over-acidification and degradation.
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is recommended. Structural confirmation relies on ¹H/¹³C NMR (e.g., ester carbonyl signal at ~170 ppm) and IR spectroscopy (C=O stretch at ~1730 cm⁻¹) .
Q. How can researchers validate the purity and identity of synthesized this compound?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) or GC-MS equipped with a polar capillary column (e.g., DB-WAX) to assess purity.
- Spectroscopy : NMR (¹H, ¹³C, DEPT-135) to confirm the ester group and aromatic substituents. For example, the phenoxy group shows characteristic aromatic protons at δ 6.8–7.4 ppm.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 235.0974 for C₁₁H₁₂O₄).
Cross-referencing with NIST spectral libraries or synthesized standards ensures accuracy .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer :
- Sample Preparation : Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using C18 cartridges.
- Quantification :
- GC-FID : After derivatization (e.g., silylation) to enhance volatility.
- LC-MS/MS : Multiple reaction monitoring (MRM) mode for high sensitivity (LOQ < 1 ng/mL).
- Validation : Follow ICH guidelines for linearity (R² > 0.995), recovery (>90%), and precision (%RSD < 5%) .
Advanced Research Questions
Q. How can contradictory data in literature regarding the biological activity of this compound be resolved?
- Methodological Answer :
- Meta-Analysis : Systematically compare studies for variables such as assay type (e.g., in vitro vs. in vivo), cell lines, and dosing protocols.
- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves under standardized conditions (e.g., MTT assay for cytotoxicity).
- Mechanistic Profiling : Use transcriptomics or proteomics to identify target pathways (e.g., NF-κB inhibition).
- Structural Confirmation : Re-synthesize batches and verify purity to rule out impurities as confounding factors .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Prodrug Design : Modify the ester group to a more hydrolytically stable moiety (e.g., tert-butyl ester) while retaining activity.
- Microsomal Assays : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., CYP450-mediated oxidation).
- Stabilization : Co-administration with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) or nanoformulation to prolong half-life .
Q. How can computational methods aid in predicting the structure-activity relationship (SAR) of derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity).
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors to predict bioactivity.
- MD Simulations : Assess conformational stability in aqueous or lipid bilayer environments (GROMACS/NAMD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
